molecular formula C14H21BrN4O2 B13315989 tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13315989
M. Wt: 357.25 g/mol
InChI Key: ADCGILKFDRCJPV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C14H21BrN4O2 and a molecular weight of 357.25 g/mol . This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms and a bromine substituent. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps. One common method includes the nucleophilic substitution of pyridine with hydrogen bromide to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action for tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure allow it to bind to various enzymes and proteins, potentially inhibiting their activity. This interaction can affect multiple biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate lies in its specific tricyclic structure and the presence of multiple nitrogen atoms, which provide unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C14H21BrN4O2

Molecular Weight

357.25 g/mol

IUPAC Name

tert-butyl 5-bromo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8H2,1-3H3

InChI Key

ADCGILKFDRCJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)Br

Origin of Product

United States

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